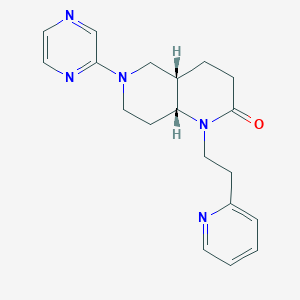![molecular formula C17H18N2O3 B5315989 N-1,3-benzodioxol-5-yl-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5315989.png)
N-1,3-benzodioxol-5-yl-N'-[1-(4-methylphenyl)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-N'-[1-(4-methylphenyl)ethyl]urea, also known as MDMA or ecstasy, is a synthetic drug that is commonly used as a recreational drug. MDMA is classified as a Schedule I drug by the United States Drug Enforcement Administration due to its high potential for abuse and lack of accepted medical use. Despite this classification, MDMA has been the subject of scientific research for its potential therapeutic benefits.
Wirkmechanismus
N-1,3-benzodioxol-5-yl-N'-[1-(4-methylphenyl)ethyl]urea works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters play a role in regulating mood, emotion, and behavior. By increasing their levels, N-1,3-benzodioxol-5-yl-N'-[1-(4-methylphenyl)ethyl]urea can produce feelings of euphoria, empathy, and social connection.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-N'-[1-(4-methylphenyl)ethyl]urea has a number of biochemical and physiological effects on the body. It can cause an increase in heart rate and blood pressure, as well as a decrease in appetite and thirst. It can also cause changes in body temperature, with some users experiencing hyperthermia or hypothermia.
Vorteile Und Einschränkungen Für Laborexperimente
N-1,3-benzodioxol-5-yl-N'-[1-(4-methylphenyl)ethyl]urea has a number of advantages and limitations for use in laboratory experiments. Its ability to increase levels of serotonin, dopamine, and norepinephrine make it a useful tool for studying the role of these neurotransmitters in the brain. However, its potential for abuse and lack of accepted medical use make it difficult to obtain and use in research studies.
Zukünftige Richtungen
There are a number of future directions for research on N-1,3-benzodioxol-5-yl-N'-[1-(4-methylphenyl)ethyl]urea. One area of interest is the use of N-1,3-benzodioxol-5-yl-N'-[1-(4-methylphenyl)ethyl]urea-assisted psychotherapy in the treatment of other mental health conditions, such as anxiety or depression. Another area of interest is the development of safer and more effective synthetic compounds that can produce similar therapeutic effects without the potential for abuse or harmful side effects. Additionally, research on the long-term effects of N-1,3-benzodioxol-5-yl-N'-[1-(4-methylphenyl)ethyl]urea use is needed to better understand its potential risks and benefits.
Synthesemethoden
N-1,3-benzodioxol-5-yl-N'-[1-(4-methylphenyl)ethyl]urea is synthesized from safrole, a natural compound found in the oils of certain plants. The synthesis process involves several steps, including isomerization, oxidation, and amination. The final product is a white crystalline powder that is typically sold in tablet form.
Wissenschaftliche Forschungsanwendungen
N-1,3-benzodioxol-5-yl-N'-[1-(4-methylphenyl)ethyl]urea has been the subject of scientific research for its potential therapeutic benefits, particularly in the treatment of post-traumatic stress disorder (PTSD). Studies have shown that N-1,3-benzodioxol-5-yl-N'-[1-(4-methylphenyl)ethyl]urea-assisted psychotherapy can help reduce symptoms of PTSD and improve overall quality of life for patients.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[1-(4-methylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-11-3-5-13(6-4-11)12(2)18-17(20)19-14-7-8-15-16(9-14)22-10-21-15/h3-9,12H,10H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTXJZYVANWYBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[7-acetyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate](/img/structure/B5315913.png)
![N-{[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl}-2-isopropyl-4-methylpyrimidine-5-carboxamide](/img/structure/B5315935.png)

![1-(2-furylmethyl)-5-({1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5315948.png)
![4-({4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-[2-(1-piperidinyl)ethyl]-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5315954.png)
![8-[2-(3-pyrrolidinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5315955.png)


![N'-(4-hydroxy-1-phenylbicyclo[2.2.2]oct-2-ylidene)-4-methylbenzenesulfonohydrazide](/img/structure/B5315974.png)
![N-(1-phenylethyl)-2-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5315982.png)

![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5315985.png)
![1-{1-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5315996.png)
![(3S*,5S*)-1-(3-methylbenzyl)-5-{[(6-methyl-3-pyridinyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5316004.png)